molecular formula C19H22Cl2N2O2S B11506753 1-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine

1-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine

Cat. No.: B11506753
M. Wt: 413.4 g/mol
InChI Key: FCRMSIDUJLGIIC-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the nucleophilic substitution reaction where the piperazine core reacts with 2,5-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Sulfonylation: The final step is the sulfonylation of the piperazine derivative with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Replacement of chlorine atoms with nucleophiles like amines or thiols.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and trimethylphenyl groups may facilitate binding to hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine
  • 1-(2,5-Dichlorophenyl)-4-[(3,4,5-trimethylphenyl)sulfonyl]piperazine
  • 1-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethylphenyl)thio]piperazine

Uniqueness: 1-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine is unique due to the specific positioning of the dichlorophenyl and trimethylphenyl groups, which can influence its binding affinity and specificity towards certain biological targets. This structural uniqueness can result in distinct pharmacological profiles compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H22Cl2N2O2S

Molecular Weight

413.4 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H22Cl2N2O2S/c1-13-4-7-19(15(3)14(13)2)26(24,25)23-10-8-22(9-11-23)18-12-16(20)5-6-17(18)21/h4-7,12H,8-11H2,1-3H3

InChI Key

FCRMSIDUJLGIIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C)C

Origin of Product

United States

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